

Application of Ammonium Iodide in the Fabrication of Perovskite Solar Cells

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Compound of Interest		
Compound Name:	Ammonium iodide	
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Abstract

Ammonium iodide (NH₄I) has emerged as a critical and versatile additive in the fabrication of high-performance and stable perovskite solar cells (PSCs). Its application, either as a direct additive in the perovskite precursor solution or as an interfacial modifier, significantly influences the crystallization process, film morphology, and electronic properties of the perovskite layer. This note details the multifaceted roles of NH₄I, including manipulating crystal growth, passivating defects, and improving charge extraction. We provide standardized protocols for the incorporation of NH₄I in device fabrication and summarize the quantitative impact on solar cell performance metrics.

Introduction

Organic-inorganic metal halide perovskites are a revolutionary material in photovoltaics due to their exceptional optoelectronic properties. However, challenges related to the uncontrolled crystallization of perovskite films and the presence of defects at grain boundaries and interfaces limit device efficiency and long-term stability.[1][2][3] Additive engineering is a widely adopted strategy to address these issues. **Ammonium iodide** (NH₄I), a simple ammonium salt, has been successfully employed to enhance both the power conversion efficiency (PCE) and stability of PSCs.[1][4][5]



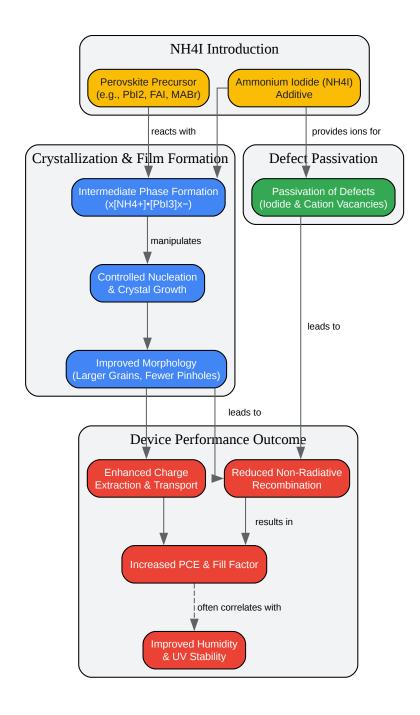
The primary functions of NH4I in perovskite solar cell fabrication include:

- Morphology Control: It modulates the nucleation and growth of perovskite crystals, often leading to larger grain sizes and more uniform, pinhole-free films.[6]
- Defect Passivation: The iodide (I⁻) and ammonium (NH₄⁺) ions can passivate halide and organic cation vacancies, respectively, which are common defects that act as non-radiative recombination centers.[1][2][7]
- Intermediate Phase Formation: NH₄I can react with lead iodide (PbI₂) to form intermediate complexes, such as x[NH₄+]•[PbI₃]^{x-}, which can manipulate the crystallization pathway for higher quality perovskite layers.[1][2]
- Interfacial Modification: When applied at the interface between the perovskite and the electron transport layer (ETL), NH₄I can improve energy level alignment and facilitate more efficient electron extraction.[4][5]

Mechanisms of Action

The introduction of NH₄I into the perovskite fabrication process initiates several beneficial chemical and physical changes. The diagram below illustrates the key mechanisms through which NH₄I improves the final perovskite film quality and device performance.





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Caption: Mechanism of NH4I in improving perovskite solar cells.

Quantitative Data Summary

The concentration of NH₄I is a critical parameter that must be optimized. The following tables summarize the performance of perovskite solar cells with and without NH₄I as an additive or modifier, based on reported literature.



Table 1: NH4I as a Precursor Additive

NH ₄ I Conc. (mol%)	Perovskit e Composit ion	V _{oc} (V)	J _{sc} (mA/cm²)	FF (%)	PCE (%)	Referenc e
0 (Control)	CH3NH3Pb I3-xClx	-	-	-	5.40	[8]
0.1 M	CH₃NH₃Pb I₃–xClx	-	-	-	9.13	[8]
0 (Control)	$Cs_{\gamma}[(FAPbI_3)_{1-x}(MAP_bBr_3)_{x}]_{1-\gamma}$	0.85	19.8	<59	~10	[7]
5 mol%	$Cs_{\gamma}[(FAPbI_3)_{1-x}(MAP_bBr_3)_{x}]_{1-\gamma}$	0.85	24.0	59	>10	[7]
0 (Control)	CH3NH3Pb	-	-	<80	~17.5	[6]
5 wt%	CH3NH3Pb	-	-	>80	17.4	[6]

Note: Direct comparison is challenging due to variations in device architecture and base perovskite compositions.

Table 2: NH4I as an Interfacial Modifier/Post-Treatment Agent



Treatmen t Method	Perovskit e Composit ion	V _{oc} (V)	J _{sc} (mA/cm²)	FF (%)	PCE (%)	Referenc e
Control (No Treatment)	3D-MAPbl₃	0.99	14.6	63	9.3	[9]
NH ₄ I Post- Treatment	3D-MAPbl₃	1.01	20.1	74	15.1	[9]
Control (No Modifier)	Not Specified	-	-	-	<18	[4][5]
NH ₄ I at TiO ₂ /Perov skite	Not Specified	-	-	-	18.31	[4][5]

Experimental Protocols

The following are generalized protocols for incorporating NH₄I in the fabrication of perovskite solar cells. Researchers should optimize these procedures for their specific perovskite compositions and device architectures.

Protocol 1: NH₄I as a Precursor Additive in a One-Step Method

This protocol is adapted for a mixed-cation perovskite formulation.[7]

- Substrate Preparation:
 - Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun.
 - Treat with UV-Ozone for 15 minutes before depositing the electron transport layer (e.g., compact TiO₂ or SnO₂).



- Perovskite Precursor Solution Preparation:
 - Prepare the reference perovskite solution. For example, for
 Cs_Y[(FAPbI₃)_{1-x}(MAPbBr₃)_x]_{1-y}, dissolve Formamidinium Iodide (FAI, 1.27 M),
 Methylammonium Bromide (MABr, 0.225 M), Lead Iodide (PbI₂, 1.39 M), and Lead
 Bromide (PbBr₂, 0.225 M) in a 4:1 v/v mixture of DMF:DMSO.[7]
 - Add 5% v/v of a 1.5 M CsI stock solution in DMSO.[7]
 - Stir the solution at 70 °C for 2 hours.[7]
 - Prepare a stock solution of NH₄I (e.g., 0.8 M in DMF).
 - Add the appropriate volume of the NH₄I stock solution to the perovskite precursor to achieve the desired final concentration (e.g., 5 mol% with respect to FAI content).[7]
- Perovskite Film Deposition:
 - Deposit the precursor solution onto the prepared substrate via spin-coating in a nitrogenfilled glovebox. A typical two-stage program might be 1000 rpm for 10 s, followed by 5000 rpm for 30 s.
 - During the second stage, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.
 - Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-60 minutes.
- Device Completion:
 - Deposit the hole transport layer (HTL), such as Spiro-OMeTAD, via spin-coating.
 - Finally, deposit the metal back contact (e.g., Gold or Silver) by thermal evaporation.

Protocol 2: NH₄I as a Post-Treatment Agent

This protocol describes a surface passivation step after the perovskite film has been formed.[9]

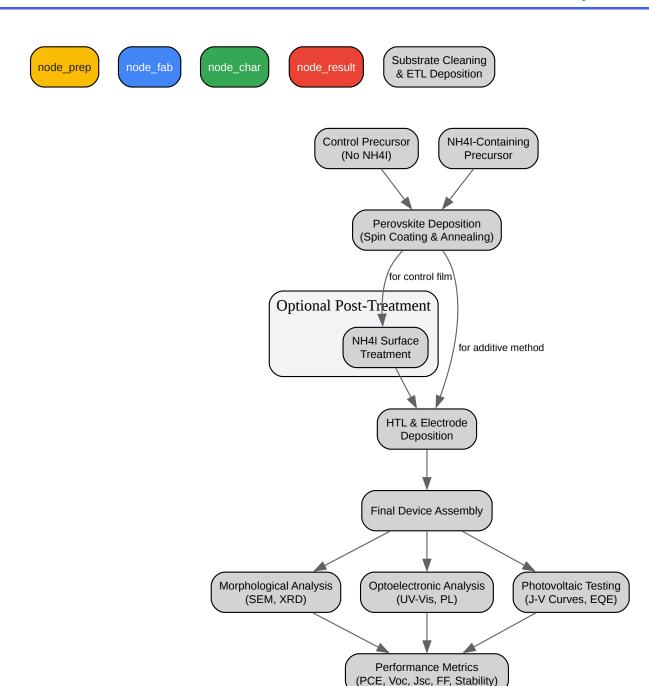


- Perovskite Film Fabrication: Prepare the perovskite film as described in Protocol 1 (steps 1-3), using a precursor solution without the NH₄I additive. Allow the film to cool to room temperature after annealing.
- Passivation Solution Preparation: Prepare a dilute solution of NH₄I in a suitable solvent (e.g., 5 mg/mL in isopropanol or 0.1 M in ethanol).[7][9]
- Post-Treatment Application:
 - Dispense a specific volume (e.g., 50-80 μL) of the NH₄I solution onto the surface of the cooled perovskite film.[7][9]
 - Spin-coat immediately at a high speed (e.g., 5000 rpm) for 20-30 seconds to remove excess solution and form a thin passivation layer.
 - Anneal the treated film at a moderate temperature (e.g., 60-100 °C) for 10 minutes to promote reaction and remove residual solvent.[7][9]
- Device Completion: Proceed with the deposition of the HTL and metal electrode as described in Protocol 1, step 4.

Fabrication and Characterization Workflow

The following diagram outlines the general workflow for fabricating and characterizing PSCs incorporating NH₄I.





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Caption: General workflow for NH₄I-based PSC fabrication.

Conclusion

Ammonium iodide is a highly effective and low-cost additive for advancing perovskite solar cell technology. Its incorporation, whether in the bulk precursor solution or as a surface treatment, leads to significant improvements in film quality by controlling crystallization and



passivating performance-limiting defects.[1] This results in devices with enhanced power conversion efficiency and notably improved stability against environmental stressors like humidity and UV light.[4][5][9] The protocols provided herein offer a standardized starting point for researchers to explore the benefits of NH₄I in their specific perovskite systems.

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